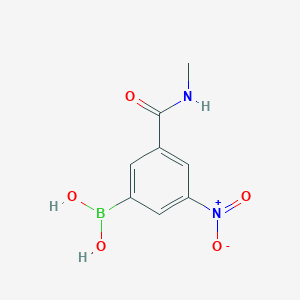

3-(Methylcarbamoyl)-5-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(methylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-10-8(12)5-2-6(9(13)14)4-7(3-5)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCXJPBVVDHSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657440 | |

| Record name | [3-(Methylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-77-3 | |

| Record name | B-[3-[(Methylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Methylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand as indispensable building blocks. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. This guide provides a comprehensive technical overview of a specialized yet significant member of this class: 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized resource that offers insights into the causality behind its properties and the practicalities of its application. This document is structured to empower researchers to harness the full potential of this reagent, grounded in scientific integrity and supported by authoritative references.

Chemical Identity and Core Properties

This compound is a trifunctional aromatic compound featuring a boronic acid moiety, a methylcarbamoyl group, and a nitro group. This unique combination of functional groups dictates its chemical behavior and potential applications.

| Property | Value | Source |

| CAS Number | 871332-77-3 | [1][2] |

| Molecular Formula | C₈H₉BN₂O₅ | [2] |

| Molecular Weight | 223.98 g/mol | [2] |

| Chemical Structure | (See Figure 1) | N/A |

Figure 1: Chemical Structure of this compound

digraph "3-(Methylcarbamoyl)-5-nitrophenylboronic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext];// Central benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents B[label="B"]; O1_B [label="OH"]; O2_B [label="OH"];

C_carbamoyl [label="C"]; O_carbamoyl [label="O"]; N_carbamoyl [label="N"]; H_N [label="H"]; C_methyl [label="CH3"];

N_nitro [label="N+"]; O1_nitro [label="O-"]; O2_nitro [label="O"];

// Positioning nodes using pos attribute (x,y!) C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

B[pos="2.6,1.5!"]; O1_B [pos="3.5,0.75!"]; O2_B [pos="3.5,2.25!"];

C_carbamoyl [pos="-2.6,1.5!"]; O_carbamoyl [pos="-3.5,0.75!"]; N_carbamoyl [pos="-2.6,2.7!"]; H_N [pos="-1.7,2.7!"]; C_methyl [pos="-3.5,3.5!"];

N_nitro [pos="0,-2.8!"]; O1_nitro [pos="-0.9,-3.5!"]; O2_nitro [pos="0.9,-3.5!"];

// Edges for benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Edges for substituents C6 -- B[label=""]; B -- O1_B [label=""]; B -- O2_B [label=""];

C2 -- C_carbamoyl [label=""]; C_carbamoyl -- O_carbamoyl [style=double]; C_carbamoyl -- N_carbamoyl [label=""]; N_carbamoyl -- H_N [label=""]; N_carbamoyl -- C_methyl [label=""];

C4 -- N_nitro [label=""]; N_nitro -- O1_nitro [label=""]; N_nitro -- O2_nitro [style=double];

// Benzene ring double bonds (approximate representation) edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }

Caption: 2D structure of this compound.

Physicochemical Properties: An Analytical Perspective

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile.

Melting Point

Solubility

The solubility of phenylboronic acids is influenced by the nature of their substituents. Generally, they exhibit solubility in polar organic solvents and have limited solubility in nonpolar hydrocarbons. The presence of the polar methylcarbamoyl and nitro groups, along with the boronic acid moiety, suggests that this compound is likely soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with lower solubility in water and nonpolar solvents like hexanes.

Acidity (pKa)

The pKa of an arylboronic acid is a critical parameter, influencing its reactivity and biological interactions. The electron-withdrawing nature of the nitro group is expected to significantly increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This is due to the stabilization of the resulting boronate anion. The methylcarbamoyl group, depending on its resonance and inductive effects, will also modulate the acidity. While an experimental pKa is not available, it is predicted to be lower than that of phenylboronic acid, likely in the range of 7-8.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of its three functional groups.

The Boronic Acid Moiety: A Gateway to C-C Bond Formation

The boronic acid group is the most reactive site for cross-coupling reactions. It is a cornerstone of the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds[4][5].

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with an organohalide (R-X) to form a palladium(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nitro group on this compound can influence the rate and efficiency of the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups can facilitate the transmetalation step.

The Nitro Group: A Handle for Further Functionalization

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction. This opens up possibilities for subsequent derivatization, such as amide bond formation or diazotization reactions, making it a valuable tool in the synthesis of compound libraries for drug discovery.

The Methylcarbamoyl Group: A Modulator of Properties

The methylcarbamoyl group contributes to the overall polarity and hydrogen bonding capabilities of the molecule. This can influence its solubility, crystal packing, and interactions with biological targets. It is generally a stable functional group under many reaction conditions.

Experimental Protocols: A Practical Guide

While specific experimental protocols for this compound are not widely published, the following general procedures for the characterization and application of arylboronic acids are applicable.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a standard procedure for the coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).

-

Add the degassed solvent(s) (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst.

-

Base: Essential for the activation of the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction outcome.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons, the methyl group, and the amide proton. The chemical shifts of the aromatic protons will be influenced by the positions of the three different substituents.

-

¹³C NMR will provide signals for all the carbon atoms in the molecule.

-

¹¹B NMR can be used to observe the boron center.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for the O-H stretch of the boronic acid, the N-H stretch and C=O stretch of the amide, and the N-O stretches of the nitro group will be present.

-

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not universally available from all suppliers, hazard information for this class of compounds indicates that it should be handled with care[1][6][7].

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

It is recommended to store under an inert atmosphere to prevent degradation.

-

Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Drug Discovery and Development

Boronic acids are increasingly important in medicinal chemistry[8][9]. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and for use as sensors. The nitrophenyl moiety, in particular, has been explored in the design of various therapeutic agents[1][3].

The structural features of this compound make it a valuable building block for:

-

Synthesis of Biaryl Scaffolds: As a key component in Suzuki-Miyaura couplings, it can be used to synthesize complex biaryl structures that are common motifs in many drug molecules.

-

Fragment-Based Drug Discovery: As a functionalized aromatic ring, it can serve as a fragment for screening against biological targets.

-

Development of Targeted Therapies: The combination of a reactive handle (boronic acid), a modifiable group (nitro group), and a hydrogen-bonding moiety (carbamoyl group) provides a rich scaffold for the design of inhibitors and probes.

Conclusion

This compound is a specialized reagent with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical manipulation, making it a valuable tool for the construction of complex molecules. While a complete experimental dataset for its physical properties is yet to be fully elucidated in public literature, this guide provides a robust framework based on analogous compounds and established chemical principles. By understanding its core properties, reactivity, and handling requirements, researchers can effectively utilize this compound to advance their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 871332-77-3|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 5. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

synthesis route for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

An In-depth Technical Guide to the Synthesis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

Introduction: A Versatile Trifunctional Building Block

This compound is a key intermediate in modern organic synthesis and medicinal chemistry. Its structure is characterized by a 1,3,5-trisubstituted benzene ring bearing three distinct and synthetically valuable functional groups: a boronic acid, a methylcarbamoyl (amide) group, and a nitro group. This unique arrangement offers multiple points for chemical modification, making it an invaluable building block for the construction of complex molecules.

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[1][2] The electron-withdrawing nature of the nitro and amide groups significantly influences the electronic properties of the aromatic ring, affecting its reactivity in coupling reactions. The amide and nitro groups also serve as handles for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications.[3][4] This guide provides a detailed, field-proven synthetic route to this important compound, elucidating the chemical principles and experimental considerations for each step.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound involves a sequence of reliable and well-established transformations. The primary disconnection is the fragile carbon-boron bond, leading back to a more stable aryl halide precursor.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, initiates from a commercially available substituted benzoic acid. The chosen strategy involves three core transformations:

-

Amidation: Formation of the N-methylamide from a carboxylic acid derivative.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid pinacol ester.

-

Hydrolysis: Conversion of the boronate ester to the final boronic acid.

This route is advantageous as it introduces the robust amide functionality early and reserves the installation of the more sensitive boronic acid group to the final steps, minimizing potential decomposition.

Part 1: Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide (Intermediate 2)

The synthesis begins with the commercially available 3-bromo-5-nitrobenzoic acid (1). Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures or specific coupling agents. A more reliable and higher-yielding approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine.

Step 1.1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride (1a)

The carboxylic acid is activated by conversion to its corresponding acyl chloride using thionyl chloride (SOCl₂). This reaction is efficient and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-nitrobenzoic acid (1) (1.0 eq).

-

Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride (1a) is a yellow solid or oil and is typically used in the next step without further purification.

Step 1.2: Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide (2)

The crude acyl chloride (1a) is then reacted with a solution of methylamine to form the desired amide (2). The reaction is typically performed at a low temperature to control its exothermicity.

Experimental Protocol:

-

Dissolve the crude 3-bromo-5-nitrobenzoyl chloride (1a) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methylamine (2.2 eq) (e.g., 40% in water or 2.0 M in THF) to the cooled solution with vigorous stirring. An excess of the amine is used to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-bromo-N-methyl-5-nitrobenzamide (2) as a solid.[5]

| Reagent | M.W. ( g/mol ) | Eq. | Moles | Mass/Volume |

| 3-Bromo-5-nitrobenzoic acid | 246.02 | 1.0 | - | - |

| Thionyl Chloride | 118.97 | 3.0 | - | - |

| Methylamine (40% in H₂O) | 31.06 | 2.2 | - | - |

| Dichloromethane | 84.93 | - | - | - |

Table 1: Reagents for the synthesis of Intermediate 2.

Part 2: Synthesis of this compound (4)

The final stage of the synthesis is the conversion of the aryl bromide (2) into the target boronic acid (4). The Miyaura borylation is an excellent choice for this transformation. It involves a palladium-catalyzed reaction between the aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a boronate ester (3). This ester is then hydrolyzed to the final boronic acid.

Diagram 2: Catalytic Cycle of Miyaura Borylation

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-N-methyl-5-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Structural Analysis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid: A Critical Asset in Drug Discovery

This guide provides an in-depth technical exploration of the structural analysis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. Boronic acids and their derivatives are increasingly recognized for their versatile applications in medicinal chemistry, acting as crucial building blocks in synthesis and as potent inhibitors of enzymes.[1][2] The unique chemical characteristics of the boronic acid moiety, particularly its ability to form reversible covalent bonds, make it a privileged scaffold in drug design.[1][2] This document offers a comprehensive overview of the critical analytical techniques employed to elucidate and confirm the structure of this compound, ensuring its purity, stability, and suitability for downstream applications.

The Foundational Role of Structural Elucidation

Precise structural determination is the bedrock of drug discovery and development. For a molecule like this compound, a thorough understanding of its three-dimensional structure, connectivity, and purity is paramount. This knowledge underpins the interpretation of its biological activity, guides structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. The presence of a boronic acid group, a nitro group, and a methylcarbamoyl substituent on the phenyl ring presents a unique analytical challenge and opportunity, requiring a multi-pronged approach to structural characterization.

A Multi-Technique Approach to Structural Verification

A single analytical technique is rarely sufficient to provide a complete structural picture. A combination of spectroscopic and spectrometric methods is essential for unambiguous confirmation. This guide will focus on three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments is necessary to assign all proton (¹H), carbon (¹³C), and boron (¹¹B) signals.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for confirming the substitution pattern on the aromatic ring and the presence of the methylcarbamoyl group.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule, offering a complementary view of the carbon skeleton.

-

¹¹B NMR: Is particularly informative for boronic acids, as the chemical shift is highly sensitive to the hybridization state (sp² vs. sp³) and coordination environment of the boron atom.[3][4][5] This allows for the study of interactions with diols or other potential binding partners.[3][4][5]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, which is invaluable for piecing together the molecular puzzle.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH of the boronic acid and -NH of the amide).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

2D NMR Acquisition:

-

Perform standard COSY, HSQC, and HMBC experiments to establish connectivities.

-

-

Data Processing and Interpretation:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and confirm the structure.

-

| Expected ¹H NMR Data (Illustrative) | Expected ¹³C NMR Data (Illustrative) | Expected ¹¹B NMR Data (Illustrative) |

| Aromatic protons with specific splitting patterns indicating the 1,3,5-substitution. | Aromatic carbons, with shifts influenced by the electron-withdrawing nitro group and the carbamoyl group. | A single peak in the characteristic region for a trigonal boronic acid. |

| A doublet for the NH proton of the carbamoyl group. | The carbonyl carbon of the carbamoyl group. | |

| A doublet for the methyl protons of the carbamoyl group. | The methyl carbon of the carbamoyl group. | |

| A broad singlet for the B(OH)₂ protons. | The carbon atom attached to the boron, which may show a broad signal due to quadrupolar relaxation of the boron nucleus. |

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further solidifying the proposed structure.

-

Molecular Ion Peak: The primary goal is to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻ in soft ionization techniques) corresponding to the calculated mass of this compound.

-

Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (20%) and ¹¹B (80%), which results in a characteristic isotopic pattern in the mass spectrum.[6][7] Observing this pattern is a definitive indicator of the presence of a boron atom in the molecule.

-

Fragmentation Analysis: While soft ionization techniques minimize fragmentation, some fragmentation can occur. Analyzing these fragments can provide additional structural information.

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source, most commonly Electrospray Ionization (ESI).

-

Data Acquisition:

-

Infuse the sample directly or via liquid chromatography (LC).

-

Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecule.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare its m/z value to the theoretical exact mass.

-

Analyze the isotopic distribution of the molecular ion peak to confirm the presence of one boron atom.

-

If fragmentation is observed, propose structures for the major fragment ions.

-

| Technique | Expected Result | Interpretation |

| ESI-HRMS | Accurate mass measurement of the molecular ion. | Confirms the elemental composition (C₈H₉BN₂O₅). |

| Isotope Modeling | Observation of the characteristic ¹⁰B/¹¹B isotopic pattern. | Confirms the presence of a single boron atom. |

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide information about connectivity and formula, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state.[8][9][10] This technique reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[11]

-

Unambiguous Structure: Provides a definitive 3D model of the molecule.

-

Conformation: Determines the preferred conformation of the molecule in the solid state.

-

Intermolecular Interactions: Elucidates how the molecules pack in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that can be important for understanding physical properties and for rational drug design.[11]

-

Crystallization: This is often the most challenging step. High-purity material is required.

-

Screen various solvents and solvent systems (e.g., slow evaporation, vapor diffusion, cooling crystallization) to grow single crystals of suitable quality.

-

-

Crystal Mounting and Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final structure.

-

-

Data Analysis:

-

Analyze bond lengths, angles, and torsion angles.

-

Identify and analyze intermolecular interactions.

-

Generate visualizations of the crystal packing.

-

Synthesis and Purity Assessment

The synthesis of this compound would likely involve standard methodologies for the preparation of aryl boronic acids, such as the reaction of a corresponding organometallic reagent (e.g., a Grignard or organolithium compound) with a trialkyl borate, followed by hydrolysis.[12] An alternative modern approach could involve a palladium-catalyzed borylation of a suitable aryl halide.[12]

Purity is assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the target compound from any starting materials, byproducts, or degradation products. A melting point determination can also provide a preliminary indication of purity, although boronic acids can sometimes give broad or decomposition-driven melting points.[6]

Conclusion: An Integrated Approach for Confident Characterization

The structural analysis of this compound is a critical exercise for any research or development program that utilizes this important building block. A combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a comprehensive and self-validating system for its characterization. By following the detailed protocols and understanding the rationale behind each technique, researchers can be confident in the identity, purity, and three-dimensional nature of this molecule, paving the way for its successful application in the discovery of new therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 8. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. pharmiweb.com [pharmiweb.com]

An In-Depth Technical Guide to 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylcarbamoyl)-5-nitrophenylboronic acid is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in palladium-catalyzed cross-coupling reactions. Furthermore, it outlines the essential analytical techniques for its characterization, ensuring the scientific integrity of its use in research and drug development.

Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids and their derivatives have emerged as indispensable tools in the synthesis of pharmaceuticals and other biologically active compounds. Their stability, functional group tolerance, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have cemented their role in the rapid construction of carbon-carbon bonds. This capability is paramount in the assembly of the complex molecular architectures often required for therapeutic efficacy.

This compound, in particular, presents a unique combination of functional groups. The boronic acid moiety serves as the reactive handle for cross-coupling, while the nitro and methylcarbamoyl groups offer opportunities for further chemical modification and can influence the compound's electronic properties and binding interactions with biological targets.

Core Properties of this compound

A thorough understanding of the fundamental properties of a reagent is critical for its effective application. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 223.98 g/mol |

| Molecular Formula | C₈H₉BN₂O₅ |

| CAS Number | 871332-77-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, and DMF |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid. The following protocol details a reliable synthetic route.

Step 1: Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide

The first step involves the amidation of 3-bromo-5-nitrobenzoic acid with methylamine.

Reaction Scheme:

Caption: Amidation of 3-bromo-5-nitrobenzoic acid.

Materials:

-

3-bromo-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture to 0 °C and slowly add a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 3-bromo-N-methyl-5-nitrobenzamide can be purified by recrystallization or column chromatography.

Step 2: Miyaura Borylation to Yield this compound

The final step involves the conversion of the aryl bromide to the corresponding boronic acid using a palladium-catalyzed borylation reaction.

Reaction Scheme:

Caption: Miyaura borylation of the aryl bromide.

Materials:

-

3-Bromo-N-methyl-5-nitrobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a flame-dried Schlenk flask, combine 3-bromo-N-methyl-5-nitrobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and heat the mixture to 80-90 °C for 12-16 hours.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

To the crude pinacol ester, add a mixture of ethyl acetate and 1M HCl.

-

Stir vigorously for 4-6 hours at room temperature to effect hydrolysis.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude boronic acid.

-

Purify the product by trituration with a suitable solvent system (e.g., ether/hexanes) or by column chromatography to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a Biaryl Compound

The utility of this compound as a building block is exemplified in its reaction with aryl halides. The following protocol describes a typical Suzuki-Miyaura coupling with 2-bromopyridine.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling with 2-bromopyridine.

Materials:

-

This compound

-

2-Bromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.2 eq), 2-bromopyridine (1.0 eq), and sodium carbonate (2.0 eq).

-

Add a 3:1:1 mixture of toluene:ethanol:water.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to 90 °C for 12 hours under an inert atmosphere.[1]

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-methyl-3-nitro-5-(pyridin-2-yl)benzamide.

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of this compound is crucial for its reliable use. A combination of spectroscopic and spectrometric techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR (Nuclear Magnetic Resonance) | Aromatic protons in the region of 8-9 ppm, a singlet for the methyl group of the carbamoyl moiety around 2.8-3.0 ppm, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon. The carbon attached to the boron atom will show a characteristic broad signal. |

| FTIR (Fourier-Transform Infrared) | Characteristic absorption bands for O-H stretching of the boronic acid, N-H stretching of the amide, C=O stretching of the amide, and N-O stretching of the nitro group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

Workflow for Analytical Characterization:

Caption: Analytical workflow for compound characterization.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis is achievable through a robust and scalable protocol, and its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of novel molecular entities. The analytical methods outlined in this guide provide a framework for ensuring the quality and integrity of this important reagent, thereby supporting the advancement of innovative therapeutic discovery.

References

1H NMR characterization of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

An In-depth Technical Guide to the ¹H NMR Characterization of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for Substituted Phenylboronic Acids

In modern drug discovery and materials science, substituted phenylboronic acids are foundational building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, as sensors, and in therapeutic agents necessitates unambiguous structural confirmation.[1] Among these, this compound presents a unique analytical challenge due to its multifunctional nature. This guide provides a comprehensive, field-proven methodology for its characterization using one of the most powerful tools in chemical analysis: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Our approach moves beyond a simple recitation of data, focusing instead on the underlying principles and experimental rationale that ensure data integrity and trustworthy interpretation.

Foundational Principles: Why ¹H NMR is Indispensable

¹H NMR spectroscopy allows us to probe the chemical environment of every hydrogen atom in a molecule.[2] By placing the molecule in a strong magnetic field and irradiating it with radio waves, we can deduce significant structural information from four key parameters:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.[3]

-

Integration: The area under a signal is directly proportional to the number of protons it represents.[4] This provides a quantitative proton count for each unique environment.

-

Spin-Spin Splitting (Multiplicity): Reveals the number of neighboring protons. A signal is split into n+1 peaks, where n is the number of protons on adjacent atoms.[5]

-

Coupling Constant (J): The distance between split peaks, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled protons.[6]

For this compound, these principles allow us to confirm the presence and connectivity of the aromatic ring, the methylcarbamoyl moiety, and the boronic acid group, ensuring sample identity and purity.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is built upon a robust experimental protocol. Each step is designed to eliminate ambiguity and ensure reproducibility.

Sample Preparation

The goal is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[7]

-

Analyte Mass: Weigh approximately 10-15 mg of this compound. This quantity is sufficient to achieve excellent signal-to-noise (S/N) in a reasonable timeframe without causing concentration-related peak broadening.[8]

-

Solvent Selection: Use approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice for this molecule for three critical reasons. First, its high polarity readily dissolves the polar analyte. Second, its residual proton signal (at ~2.50 ppm) is in an unoccupied region of the spectrum, preventing overlap.[9] Third, and most importantly, DMSO-d₆ is capable of forming hydrogen bonds, which slows down the chemical exchange rate of labile protons (N-H and O-H), often allowing them to be observed as distinct, and sometimes coupled, signals.[10]

-

-

Procedure:

-

Place the weighed solid into a clean, dry vial.

-

Add the DMSO-d₆ and gently vortex or sonicate until the solid is completely dissolved.[8]

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any microparticulates.[11]

-

Cap the NMR tube securely. The final solution height should be approximately 5 cm (0.7 mL).[11]

-

NMR Instrument Parameters

For optimal resolution, especially in the complex aromatic region, a high-field spectrometer (400 MHz or greater) is recommended.[9]

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Increases signal dispersion, simplifying the analysis of complex multiplets. |

| Pulse Sequence | Standard single-pulse | Standard for quantitative ¹H NMR acquisition. |

| Acquisition Time | 3-4 seconds | Allows for the detection of sharp signals by ensuring the Free Induction Decay (FID) has fully decayed. |

| Relaxation Delay (d1) | 2-5 seconds | Ensures full relaxation of protons between scans, critical for accurate integration. |

| Number of Scans | 16-64 | Averages multiple acquisitions to improve the S/N ratio, adjusted based on sample concentration. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

Logical Workflow for NMR Analysis

The entire process, from sample preparation to final interpretation, follows a logical and systematic path to ensure data integrity.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound (C₈H₉BN₂O₅) is predicted to show five distinct sets of signals corresponding to the aromatic, amide, methyl, and boronic acid protons.[12]

Molecular Structure and Proton Environments

First, we must identify the unique proton environments in the molecule.

-

Aromatic Protons (Hₐ, Hᵦ, H𝒸): The 1,3,5-trisubstituted pattern results in three unique aromatic protons. All are subject to strong deshielding from the three electron-withdrawing groups (-NO₂, -B(OH)₂, -CONHCH₃).

-

Amide Proton (Hₑ): The single proton attached to the nitrogen.

-

Methyl Protons (HᏧ): The three equivalent protons of the methyl group.

-

Boronic Acid Protons: The two protons on the hydroxyl groups of the boronic acid.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and integrations.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Interpretation |

| Hₐ (Aromatic) | 8.5 - 8.7 | Triplet (t) or Multiplet (m) | 1H | This proton is ortho to both the boronic acid and nitro groups. The powerful deshielding from the nitro group pushes it significantly downfield. It will be split by Hᵦ and H𝒸 through small meta-coupling (J ≈ 2-3 Hz). |

| Hᵦ (Aromatic) | 8.4 - 8.6 | Triplet (t) or Multiplet (m) | 1H | Positioned between the carbamoyl and nitro groups, this proton is also strongly deshielded. It will exhibit meta-coupling to Hₐ and H𝒸. |

| H𝒸 (Aromatic) | 8.2 - 8.4 | Triplet (t) or Multiplet (m) | 1H | Located between the boronic acid and carbamoyl groups, it is expected to be the most upfield of the three aromatic protons, though still in a very downfield region. It shows meta-coupling to Hₐ and Hᵦ. |

| Hₑ (Amide N-H) | 8.6 - 9.0 | Quartet (q) or Broad Singlet (br s) | 1H | The chemical shift is highly dependent on concentration. In DMSO-d₆, coupling to the adjacent methyl protons (HᏧ) is often resolved, resulting in a quartet (due to 3 neighbors). If exchange is fast, it will appear as a broad singlet. |

| HᏧ (Methyl CH₃) | ~2.8 | Doublet (d) | 3H | This signal corresponds to the methyl group attached to the amide nitrogen. Its coupling to the single N-H proton (Hₑ) results in a doublet (J ≈ 4-5 Hz). The integration value of 3H is a key diagnostic feature. |

| B(OH)₂ (Boronic Acid) | 4.0 - 6.0 or higher | Broad Singlet (br s) | 2H | These protons are acidic and exchange rapidly with any trace water. This leads to a single, broad signal whose position is highly variable and may not always be observed. The integration confirms the presence of two protons. |

Trustworthiness through Data Cross-Validation

The interpretation is validated by ensuring all pieces of data are internally consistent:

-

Integration Sum: The sum of all integrations (1+1+1+1+3+2) equals 9, matching the total number of protons in the molecular formula C₈H₉BN₂O₅.[12]

-

Multiplicity Confirmation: The doublet of the methyl group (HᏧ) confirms its proximity to a single proton (Hₑ). The potential quartet for the amide proton (Hₑ) confirms its proximity to the three methyl protons. The complex splitting of the aromatic signals is consistent with a 1,3,5-substitution pattern where only meta-couplings are present.[13]

Conclusion

The ¹H NMR characterization of this compound is a precise and definitive process when executed with a scientifically rigorous approach. By carefully selecting the experimental conditions, particularly the use of DMSO-d₆ as a solvent, and systematically analyzing the chemical shifts, integrations, and coupling patterns, one can achieve unambiguous structural confirmation. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. acdlabs.com [acdlabs.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. This compound | 871332-77-3 [chemicalbook.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Advent and Evolution of Nitrophenylboronic Acids: A Technical Guide for the Modern Researcher

Abstract

Nitrophenylboronic acids, a fascinating class of organoboron compounds, have carved a significant niche in the landscape of modern chemistry. From their challenging initial syntheses to their current status as indispensable building blocks in pharmaceuticals, diagnostics, and materials science, their journey is one of scientific perseverance and innovation. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and evolving applications of these versatile molecules. We will delve into the foundational synthetic challenges, explore modern, optimized protocols, and illuminate the underlying principles that govern their reactivity. This guide is structured to provide not only a historical perspective but also practical, field-proven insights to empower the next wave of discoveries enabled by nitrophenylboronic acids.

A Historical Perspective: The Genesis of Nitrophenylboronic Acids

The story of nitrophenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. The first isolation of a boronic acid, ethylboronic acid, was reported in 1860 by Edward Frankland. However, it was the synthesis of the first aromatic boronic acid, phenylboronic acid, by Michaelis and Becker in 1880 that truly set the stage for the development of its substituted derivatives.

The early 20th century witnessed a burgeoning interest in the functionalization of aromatic compounds. In 1931, William Seaman and John R. Johnson embarked on the pioneering work of nitrating phenylboronic acid, a seemingly straightforward electrophilic aromatic substitution.[1] Their research, published in the Journal of the American Chemical Society, detailed the first synthesis of nitrophenylboronic acids.[1] However, their findings also unveiled a significant synthetic hurdle: the inherent instability of the carbon-boron bond under harsh nitrating conditions. They observed that the reaction yielded a mixture of ortho- and meta-nitrophenylboronic acids, with the para isomer being a minor and difficult-to-isolate byproduct.[2] A considerable amount of the starting material was lost to protodeborylation, the cleavage of the C-B bond, resulting in nitrobenzene and boric acid.[2]

This susceptibility of the C-B bond to electrophilic attack was a critical challenge that would occupy chemists for years to come. Subsequent work by Frederic R. Bean and John R. Johnson in 1932 further highlighted this issue, noting the exclusive loss of the boronic acid group during the nitration of 4-methoxyphenylboronic acid.[3] It was not until the 1950s that a more systematic understanding of the factors governing the stability of the C-B bond began to emerge. Research by Kuivila and Hendrickson in 1952 on the brominolysis of phenylboronic acids provided valuable insights into the electronic effects at play.[4] A significant breakthrough came in 1957 from the work of Torssell, Meyer, and Zacharias, who demonstrated that electron-deficient phenylboronic acids exhibited greater stability, a principle that would guide the development of more robust synthetic strategies.

The latter half of the 20th century, particularly with the advent of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, revolutionized the use of boronic acids. This Nobel Prize-winning reaction transformed boronic acids from chemical curiosities into indispensable tools for carbon-carbon bond formation, propelling nitrophenylboronic acids into the limelight as versatile building blocks in organic synthesis.[5]

References

A Theoretical Investigation of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid: A Keystone for Rational Drug Design

This technical guide provides a comprehensive theoretical framework for understanding the molecular properties and reactive potential of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. Aimed at researchers, computational chemists, and professionals in drug development, this document outlines key theoretical studies essential for elucidating the molecule's electronic structure, reactivity, and interaction with biological targets. By applying established computational methodologies, we can unlock a deeper understanding of this compound's potential as a pharmacophore.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives have emerged as a critical class of compounds in medicinal chemistry and organic synthesis. Their unique ability to form reversible covalent bonds with diols, including those found in sugars and serine residues of proteins, has positioned them as valuable scaffolds for sensor development and as "warheads" for targeted inhibitors.[1][2] The boronic acid moiety, with its sp²-hybridized boron atom and empty p-orbital, acts as a mild Lewis acid, a characteristic central to its chemical behavior.[2] The specific substitutions on the phenyl ring dramatically modulate the electronic properties and, consequently, the reactivity and binding affinity of these molecules.[3][4]

This compound (CAS No. 871332-77-3) presents a particularly interesting case for theoretical study.[5] The presence of a strong electron-withdrawing nitro group and a hydrogen-bond-donating-and-accepting methylcarbamoyl group suggests a unique electronic landscape that could be exploited for specific biological interactions. This guide will detail the theoretical approaches necessary to characterize this landscape and predict the molecule's behavior.

Molecular Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount. For this compound, these can be reliably predicted through computational chemistry.

| Property | Predicted Value/Characteristic | Significance in Drug Design |

| Molecular Formula | C8H9BN2O5 | Provides the elemental composition. |

| Molecular Weight | 223.98 g/mol [5] | Influences pharmacokinetic properties like absorption and distribution. |

| pKa | Predicted to be acidic[3] | The acidity of the boronic acid is crucial for its interaction with biological targets and its ionization state at physiological pH. The electron-withdrawing nitro group is expected to lower the pKa compared to unsubstituted phenylboronic acid.[3] |

| Conformational Isomers | Multiple conformers due to rotation around the C-C, C-N, and C-B bonds. | The relative energies and populations of different conformers can affect binding to a target protein. |

| Dipole Moment | Expected to be significant due to the polar nitro and methylcarbamoyl groups. | A large dipole moment can influence solubility and interactions with polar residues in a protein binding pocket. |

Proposed Theoretical Studies: A Roadmap for Characterization

To fully elucidate the potential of this compound, a series of theoretical studies are proposed. These studies are designed to provide a multi-faceted understanding of the molecule, from its electronic structure to its interactions with a model biological target.

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules.[6][7]

Experimental Protocol: DFT Calculations

-

Geometry Optimization: The 3D structure of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: A suite of electronic properties will be calculated, including:

-

Molecular Electrostatic Potential (MEP) Map: To visualize the electron-rich and electron-poor regions of the molecule, which can indicate sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution will be analyzed to understand the molecule's reactivity and electronic transitions. A lower LUMO energy, influenced by the nitro group, would suggest a higher susceptibility to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding. This analysis can provide insights into the nature of the covalent bond formed between the boron atom and serine/threonine residues.[1]

-

Caption: Workflow for DFT-based theoretical analysis.

Molecular Docking: Simulating Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This is particularly relevant for understanding how this compound might interact with a protein target.

Experimental Protocol: Molecular Docking

-

Target Selection: A relevant protein target will be chosen. For boronic acids, serine proteases or other enzymes with a serine in the active site are common targets due to the potential for covalent bond formation.[1]

-

Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) will be prepared by assigning charges and protonation states. The protein (the receptor) structure will be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) will be used to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The program will score the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Binding Modes: The top-scoring poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and the formation of a covalent bond between the boron atom and a serine residue. The methylcarbamoyl and nitro groups are expected to play a significant role in forming specific hydrogen bonds that contribute to binding affinity and selectivity.

Caption: Workflow for molecular docking studies.

Predicted Outcomes and Their Implications for Drug Development

The proposed theoretical studies are expected to yield several key insights:

-

Structure-Activity Relationship (SAR) Guidance: By understanding the electronic contributions of the methylcarbamoyl and nitro groups, medicinal chemists can make more informed decisions when designing analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Hypothesis: The docking studies will provide a structural hypothesis for how this compound interacts with its target. This can guide further experimental validation, such as site-directed mutagenesis.

-

Toxicity Prediction: While in silico models for predicting mutagenicity of boronic acids have limitations, understanding the electronic properties can contribute to a more comprehensive safety assessment.[8][9]

Conclusion

A thorough theoretical investigation of this compound is a crucial first step in unlocking its full potential as a valuable chemical probe or a starting point for drug discovery. The computational methodologies outlined in this guide provide a robust framework for characterizing its electronic structure, reactivity, and potential for target engagement. The insights gained from these studies will undoubtedly accelerate the rational design of novel therapeutics.

References

- 1. Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 871332-77-3|this compound|BLD Pharm [bldpharm.com]

- 6. Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to be both instructive and practically applicable in a research and development setting.

This compound is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its utility often hinges on the precise arrangement of its functional groups: the boronic acid moiety, a key player in Suzuki-Miyaura cross-coupling reactions and carbohydrate sensing; the nitro group, a strong electron-withdrawing group that can modulate the reactivity of the phenyl ring and the acidity of the boronic acid; and the methylcarbamoyl group, which can influence solubility and participate in hydrogen bonding.

Given the critical role of its structure in its function, a thorough spectroscopic characterization is not merely a procedural step but a foundational requirement for its reliable use in any application. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous identification and characterization of this molecule.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL). The use of DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (e.g., B(OH)₂ and NH). The spectrum is acquired on a 400 MHz or higher field spectrometer at room temperature.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | t, J ≈ 1.6 Hz | 1H | Ar-H (H-4) |

| ~8.45 | t, J ≈ 1.6 Hz | 1H | Ar-H (H-6) |

| ~8.30 | t, J ≈ 1.6 Hz | 1H | Ar-H (H-2) |

| ~8.25 | br s | 2H | B(OH )₂ |

| ~8.15 | q, J ≈ 4.8 Hz | 1H | NH |

| ~2.80 | d, J ≈ 4.8 Hz | 3H | CH ₃ |

Interpretation and Rationale: The aromatic region is expected to show three distinct signals, each integrating to one proton. The strong electron-withdrawing effects of the nitro and methylcarbamoyl groups, along with the boronic acid, will deshield these protons significantly, pushing their chemical shifts downfield. The meta-substitution pattern results in small, long-range couplings (triplets or broad singlets). The proton at H-4, situated between the two electron-withdrawing nitro and carbamoyl groups, is predicted to be the most deshielded. The protons at H-2 and H-6 are also in electron-deficient environments.

The acidic protons of the boronic acid group, B(OH)₂, are expected to appear as a broad singlet around 8.25 ppm; their chemical shift can be highly dependent on concentration and water content. The amide proton (NH) should appear as a quartet due to coupling with the adjacent methyl group protons. The methyl protons (CH₃) are expected to be a doublet due to coupling with the amide proton.

Figure 2: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C =O (Amide) |

| ~148.5 | C -NO₂ (C-5) |

| ~138.0 | C -B(OH)₂ (C-1, broad) |

| ~135.5 | C -CONHMe (C-3) |

| ~130.0 | Ar-C H (C-4 or C-6) |

| ~125.0 | Ar-C H (C-6 or C-4) |

| ~122.0 | Ar-C H (C-2) |

| ~26.5 | C H₃ |

Interpretation and Rationale: The amide carbonyl carbon is expected at the most downfield position (~165.0 ppm). The aromatic carbon attached to the nitro group (C-5) will also be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The carbon atom bonded to the boron (C-1) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. The remaining aromatic carbons can be assigned based on their electronic environment. The methyl carbon will appear at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using either the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Boronic acid, B(OH )₂ |

| ~3300 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1600, ~1475 | C=C stretch | Aromatic |

| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro group |

| ~1380 | B-O stretch | Boronic acid |

| ~730 | C-H out-of-plane bend | Aromatic |

Interpretation: The IR spectrum will be dominated by a broad absorption in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretches of the boronic acid. The N-H stretch of the secondary amide is also expected in this region. The strong C=O stretch of the amide (Amide I band) will be a prominent feature around 1680 cm⁻¹. The two strong absorptions for the nitro group (~1530 and ~1350 cm⁻¹) are diagnostic for this functional group. The presence of the B-O stretch around 1380 cm⁻¹ further confirms the boronic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: A suitable method for this compound would be Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Given the acidic nature of the boronic acid, negative ion mode ([M-H]⁻) is often preferred.[1][2] The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrometry Data (ESI Negative Mode):

| m/z (calculated) | Ion |

| 223.0583 | [M-H]⁻ |

| 241.0689 | [M-H+H₂O]⁻ |

Interpretation: The molecular formula of this compound is C₈H₉BN₂O₅, with a monoisotopic mass of 224.0608. The high-resolution mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 223.0583. Another possible adduct in the negative mode is the formation of a boronate ester with water, [M-H+H₂O]⁻, at m/z 241.0689. The accurate mass measurement to four decimal places can be used to confirm the elemental composition.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The absorbance is measured over a range of wavelengths (typically 200-400 nm).

Predicted UV-Vis Absorption:

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~270-290 | Moderate | π → π* |

Interpretation: The nitrophenyl chromophore is expected to give rise to a significant absorption band in the UV region. The exact position of the λmax and the molar absorptivity will be influenced by the other substituents on the phenyl ring. This technique is particularly useful for quantitative analysis using a calibration curve.

Conclusion

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when taken together, confirms the molecular structure, identifies the key functional groups, and establishes the molecular weight and purity of the compound. The protocols and interpretations provided in this guide serve as a robust framework for the analysis of this and similar molecules in a drug discovery and development context.

References

The Multifaceted Biological Landscape of Substituted Nitrophenylboronic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Boron in Bioactive Scaffolds

Historically viewed with caution in medicinal chemistry, boron-containing compounds have undergone a significant renaissance, catalyzed by the clinical success of drugs like the proteasome inhibitor bortezomib.[1][2] This paradigm shift has illuminated the unique chemical properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of proteases.[2][3] Among the diverse classes of boronic acids, substituted nitrophenylboronic acids represent a particularly intriguing and versatile scaffold. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the phenyl ring and the Lewis acidity of the boron atom. This, in conjunction with the effects of other substituents, allows for the fine-tuning of reactivity and binding affinity to biological targets. This technical guide provides an in-depth exploration of the potential biological activities of substituted nitrophenylboronic acids, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties, as well as their application as sensors for reactive oxygen species (ROS). We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Substituted nitrophenylboronic acids have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines.[2][4] Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis.

Mechanism of Action: Enzyme Inhibition and Beyond

A primary anticancer mechanism of boronic acids, including nitrophenyl derivatives, is the inhibition of the proteasome, a multi-protein complex responsible for the degradation of intracellular proteins.[2] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation, ultimately inducing cancer cell death.[2]

Furthermore, substituted nitrophenylboronic acids have been investigated as inhibitors of other enzymes crucial for cancer cell survival, such as serine proteases. For instance, 3-nitrophenylboronic acid has been shown to inhibit prostate-specific antigen (PSA), a serine protease implicated in the progression of prostate cancer.[5]

Recent studies have also explored the replacement of the nitro group in known non-steroidal anti-androgens with a boronic acid functionality. This bioisosteric replacement aims to leverage the unique binding properties of boronic acids to target the androgen receptor, a key driver in prostate cancer.

Structure-Activity Relationships (SAR)

The anticancer potency of substituted nitrophenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring.

-